7-Methyl-1,7-diazaspiro[4.4]nonan-2-one
Description
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
7-methyl-1,7-diazaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C8H14N2O/c1-10-5-4-8(6-10)3-2-7(11)9-8/h2-6H2,1H3,(H,9,11) |
InChI Key |
OUXQYXWDMQDTLH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors
A common approach involves the cyclization of linear or cyclic diamine precursors with suitable carbonyl-containing compounds (such as lactams or ketoesters) under controlled conditions. This step forms the diazaspiro ring system.
- Catalysts: Lewis acids like zinc chloride (ZnCl₂) or other metal salts can catalyze the cyclization.
- Solvents: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) or alcohols (ethanol) are often used.
- Temperature: Moderate heating (50–120°C) is applied to facilitate ring closure.
- pH Control: Acidic or neutral conditions are maintained to optimize cyclization yield.
Methylation at the 7-Position
Methylation can be achieved by:
- Using methylated amine precursors in the initial cyclization step.
- Post-cyclization methylation using alkylating agents such as methyl iodide or methyl sulfate under basic conditions.
Purification Techniques
- Recrystallization from ethanol/water mixtures or other solvent systems.
- Chromatographic methods (e.g., silica gel column chromatography) to isolate the pure compound.
- Formation of hydrochloride salts to improve stability and crystallinity.
Industrial Production Considerations
- Batch vs. Continuous Flow: Industrial synthesis may employ continuous flow reactors to improve scalability and reaction control.
- Catalyst Optimization: Use of advanced catalytic systems to enhance yield and reduce by-products.
- Environmental and Safety: Selection of green solvents and minimizing hazardous reagents.
- Quality Control: Analytical methods such as NMR, mass spectrometry, and X-ray crystallography ensure batch consistency.
Analytical Data Supporting Preparation
| Parameter | Typical Value/Method | Notes |
|---|---|---|
| Molecular Formula | C8H15N2O (for 7-Methyl derivative) | Confirmed by HRMS |
| Molecular Weight | ~142 g/mol (approximate for methyl derivative) | Calculated from formula |
| NMR (¹H/¹³C) | Characteristic signals for spirocyclic protons and methyl group | Confirms ring formation and substitution |
| X-ray Crystallography | Spirocyclic core geometry and methyl position | Confirms 3D conformation |
| Purity | >98% by HPLC or recrystallization | Required for research-grade material |
Research Findings and Notes
- The methyl substitution at the 7-position influences the electronic distribution and steric environment of the diazaspiro ring, affecting reactivity and potential biological activity.
- Synthetic routes adapted from analogs such as 1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride show that methylation can be efficiently incorporated during precursor synthesis or via post-cyclization alkylation.
- Reaction optimization studies indicate that temperature and solvent choice critically affect yield and purity.
- Industrial reports highlight the use of continuous flow methods and catalyst recycling to improve process sustainability.
Summary Table of Preparation Methods
| Step | Description | Typical Conditions | Outcome |
|---|---|---|---|
| Precursor synthesis | Preparation of diamine or lactam precursors | Standard organic synthesis protocols | High purity precursors |
| Cyclization | Ring closure to form diazaspiro core | Lewis acid catalyst, 50–120°C, polar solvent | Formation of spirocyclic ring |
| Methylation | Introduction of methyl group at 7-position | Alkylating agents (e.g., methyl iodide), base | Methyl-substituted spiro compound |
| Purification | Recrystallization or chromatography | Ethanol/water or silica gel chromatography | >98% purity product |
| Characterization | NMR, HRMS, X-ray crystallography | Analytical standard techniques | Structural confirmation |
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,7-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
7-Methyl-1,7-diazaspiro[4.4]nonan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Diazabicyclo[3.3.1]nonan-9-one Derivatives
- Key Compound: 3,7-Diazabicyclo[3.3.1]nonan-9-one (bicyclic, non-spiro).
- Structural Differences : The bicyclo[3.3.1] framework lacks the spiro junction, resulting in greater conformational mobility.
- Functional Impact : Derivatives of this compound show broad biological activity against neurological and infectious diseases but may lack the target specificity of spirocyclic analogs .
| Property | 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one | 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives |
|---|---|---|
| Framework | Spiro[4.4] | Bicyclo[3.3.1] |
| Conformational Rigidity | High | Moderate |
| Pharmacological Use | Sodium channel blockers (e.g., GSK3) | Broad-spectrum therapeutic agents |
Comparison with Benzyl-Substituted Diazaspiro Compounds
- Key Compounds: 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one . 1-Benzyl-1,7-diazaspiro[4.4]nonane hemioxalate .
- Structural Differences : Benzyl substituents introduce aromatic bulk, altering steric and electronic profiles.
| Property | This compound | 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one |
|---|---|---|
| Substituent | Methyl | Benzyl |
| Molecular Weight | 152.19 g/mol | 256.33 g/mol |
| Solubility | Moderate (hydrophilic) | Low (lipophilic) |
| Bioactivity | Anticonvulsant | Undisclosed (structural studies only) |
Comparison with Oxa-Substituted Spiro Compounds
- Key Compounds: 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one . 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride .
- Structural Differences : Replacement of a nitrogen atom with oxygen (oxa substitution) modifies hydrogen-bonding capacity.
- Functional Impact : Oxa analogs may exhibit reduced basicity and altered pharmacokinetics due to weaker nitrogen-mediated interactions.
| Property | This compound | 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one |
|---|---|---|
| Heteroatoms | 2 N atoms | 1 N, 1 O atom |
| Hydrogen Bonding | Strong (two N-H donors) | Moderate (one N-H, one O acceptor) |
| Applications | CNS-targeted drugs | Undisclosed (experimental use) |
Comparison with Salts and Derivatives
- Key Compounds: 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride (CAS 1439902-64-3) . 1,7-Diazaspiro[4.4]nonan-2-one trifluoroacetate (CAS 1566649-47-5) .
- Structural Differences : Salt forms enhance solubility but may alter receptor binding.
- Functional Impact : Hydrochloride salts are commonly used in drug formulations for improved bioavailability.
| Property | This compound | 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride |
|---|---|---|
| Form | Free base | Hydrochloride salt |
| Molecular Weight | 152.19 g/mol | 176.64 g/mol |
| Solubility | Moderate in organic solvents | High in aqueous solutions |
| Stability | Sensitive to oxidation | Enhanced shelf-life |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
